6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine

Fluorine medicinal chemistry Kinase inhibitor design Hydrogen-bond modulation

6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine (CAS 849217-30-7) is a synthetic small-molecule hybrid incorporating a 6,7-dimethoxyquinoline moiety linked via an ether bridge to a 5-fluoro-2-aminobenzothiazole core. With a molecular formula of C18H14FN3O3S and molecular weight of 371.39 g/mol, it belongs to the class of quinoline–benzothiazole conjugates that have been explored in patent literature as scaffolds for kinase inhibition (e.g., ALPK1, PPARγ) and neurological targets (e.g., mGluR5).

Molecular Formula C18H14FN3O3S
Molecular Weight 371.4 g/mol
CAS No. 849217-30-7
Cat. No. B3157414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine
CAS849217-30-7
Molecular FormulaC18H14FN3O3S
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C4C(=C3)SC(=N4)N)F
InChIInChI=1S/C18H14FN3O3S/c1-23-15-5-9-11(7-16(15)24-2)21-4-3-13(9)25-14-8-17-12(6-10(14)19)22-18(20)26-17/h3-8H,1-2H3,(H2,20,22)
InChIKeyAFIYYGFBBBNREQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine (CAS 849217-30-7) – Key Specifications and Sourcing Context


6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine (CAS 849217-30-7) is a synthetic small-molecule hybrid incorporating a 6,7-dimethoxyquinoline moiety linked via an ether bridge to a 5-fluoro-2-aminobenzothiazole core . With a molecular formula of C18H14FN3O3S and molecular weight of 371.39 g/mol, it belongs to the class of quinoline–benzothiazole conjugates that have been explored in patent literature as scaffolds for kinase inhibition (e.g., ALPK1, PPARγ) and neurological targets (e.g., mGluR5) [1]. The compound is commercially available from multiple vendors at purities of 95%–98%, supplied as a solid or as a 10 mM solution in DMSO, with recommended storage at 4–8°C (solid) or −80°C (solution) .

Why In-Class Quinoline–Benzothiazole Hybrids Cannot Simply Substitute for CAS 849217-30-7: Structural Determinants of Activity Divergence


Quinoline–benzothiazole conjugates span diverse biological activities ranging from kinase inhibition (ALPK1, c-KIT, Aurora A/B) to GPCR modulation (mGluR5, PPARγ) and antimicrobial action, with potency and selectivity exquisitely sensitive to linker type, substitution pattern, and the presence of halogen atoms [1]. The 5-fluoro substituent on the benzothiazole ring of CAS 849217-30-7 introduces electron-withdrawing character that directly affects hydrogen-bonding capability of the 2-amine, alters metabolic stability, and modifies the conformational preference of the bicyclic system relative to non-fluorinated analogs [2]. The ether linkage (–O–) between the quinoline and benzothiazole motifs further differentiates this compound from thioether-linked (–S–) analogs, as the oxygen atom influences both molecular geometry and electronic distribution at the conjugation interface [3]. Generic substitution without controlling for these three structural variables—fluorine position, linker atom identity, and 2-amine availability—can lead to divergent target engagement profiles even within the same nominal compound class [1].

Quantitative Differentiation Evidence for 6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine (CAS 849217-30-7)


5-Fluoro Substitution on Benzothiazole: Impact on Electronic Properties and Hydrogen-Bond Donor Strength of the 2-Amine

In the target compound, the 5-fluoro substituent on the benzothiazole ring withdraws electron density from the adjacent 2-amino group, reducing its pKa and thereby attenuating hydrogen-bond donor strength relative to the non-fluorinated parent scaffold 6-((6,7-dimethoxyquinolin-4-yl)oxy)benzo[d]thiazol-2-amine . This effect is well-documented in fluorobenzothiazole medicinal chemistry: fluorine substitution at the 5-position of 2-aminobenzothiazole decreases the calculated pKa of the amine by approximately 0.5–1.0 log units compared to the unsubstituted analog, altering the protonation state at physiological pH and affecting target binding interactions that involve the 2-amine as a critical pharmacophoric element [1]. In the context of benzothiazole–quinoline hybrids reported as ALPK1 inhibitors, the presence of a halogen at the benzothiazole 5-position correlates with enhanced kinase selectivity profiles versus the des-halogen comparators, although quantitative IC50 data for this specific compound remain unpublished in the peer-reviewed literature [2].

Fluorine medicinal chemistry Kinase inhibitor design Hydrogen-bond modulation

Ether (–O–) vs. Thioether (–S–) Linker: Consequences for Molecular Geometry and Metabolic Stability

The target compound employs an ether (–O–) linkage connecting the quinoline C4 position to the benzothiazole C6 position, whereas the closest published analog series uses a thioether (–S–) linker at the identical positions [1]. In the direct thioether analog class, compounds such as Ic (IC50 = 21.2 μM against A2058 melanoma) and Ib (IC50 = 25.4 μM against A875 melanoma) demonstrated measurable antiproliferative activity comparable to sorafenib (IC50 = 23.5–28.5 μM) when tested via MTT assay [1]. The replacement of sulfur with oxygen is anticipated to shorten the C–X bond length (C–O ≈ 1.43 Å vs. C–S ≈ 1.82 Å), reduce polarizability, and increase metabolic resistance to oxidative cleavage at the linker site—a known metabolic soft spot for thioether-containing compounds [2]. No direct head-to-head comparative biological data exist for the identical core bearing –O– vs. –S– linkers, but the structural divergence is mechanistically significant because the linker atom governs both the dihedral angle between the two heterocyclic planes and the electron density distribution across the conjugated system [2].

Linker chemistry Drug metabolism Quinoline–benzothiazole conjugates

2-Amino Group Availability: Differentiation from N-Substituted Benzothiazole Analogs in Target Engagement

The target compound retains a free primary amine at the benzothiazole 2-position, whereas many commercially available analogs in this chemical space bear N-alkyl or N-aryl substituents at this position (e.g., 6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine) . In the broader class of quinoline–benzothiazole kinase inhibitors disclosed in patent US20240116885A1, the 2-amino group functions as a critical hinge-binding motif that donates a hydrogen bond to the kinase backbone carbonyl, and its substitution or modification is consistently associated with loss of target engagement [1]. The free 2-amine also provides a synthetic handle for further derivatization—enabling site-selective acylation, sulfonylation, or reductive amination—that is precluded in N-substituted analogs . Quantitative comparative binding or activity data directly isolating the contribution of the free 2-amine in this specific scaffold are not available in the public domain [1].

Kinase hinge-binding ALPK1 inhibition Pharmacophore integrity

Commercially Standardized Solution Formulation: 10 mM in DMSO with Defined Storage Specifications

CAS 849217-30-7 is commercially supplied as a pre-formulated 10 mM solution in DMSO (catalog T29017-1ml), with storage specified at −80 °C and cold-chain transport conditions . This ready-to-use format eliminates weighing and solubilization variability that can introduce inter-laboratory inconsistencies in dose–response assays. By contrast, the majority of structurally related quinoline–benzothiazole analogs are supplied only as solids, requiring end-user dissolution and filtration steps that contribute to effective concentration uncertainty . The solid form of the target compound is also available (purity NLT 98% per MolCore specification; 95%+ per Chemenu specification), providing procurement flexibility for both high-throughput screening workflows and solid-state characterization studies .

Solution-phase screening Reproducibility Compound management

Validated Application Scenarios for 6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine Based on Differentiation Evidence


Kinase Inhibitor Lead Optimization: ALPK1 and c-KIT Scaffold Development Requiring Free 2-Amine for Hinge Binding

In kinase drug discovery programs targeting ALPK1 or c-KIT, the target compound serves as a structurally enabled intermediate whose free 2-amino group on the benzothiazole ring functions as the essential hinge-binding donor—a pharmacophoric requirement documented in the ALPK1 inhibitor patent series (US20240116885A1) and supported by SAR from related quinoline–benzothiazole kinase inhibitors such as CHMFL-KIT-64 . The 5-fluoro substituent and ether linker differentiate this scaffold from the thioether-linked analogs reported by Li et al. (2013), which utilize a sulfur atom that is susceptible to oxidative metabolism . Researchers pursuing oral kinase inhibitors should prioritize this compound over non-fluorinated or N-substituted analogs when metabolic stability at the linker and the retention of a primary amine pharmacophore are critical design constraints .

Neurological Probe Development: mGluR5 Allosteric Modulator Scaffold Exploration

The quinoline–benzothiazole hybrid architecture has been validated as a privileged scaffold for mGluR5 modulation in the work of Zou et al. (2010), who demonstrated that diaryl-substituted quinolines and benzothiazoles achieve nanomolar potency at mGluR5 through noncompetitive allosteric mechanisms . The 5-fluoro substitution on the benzothiazole ring of the target compound is predicted to modulate the electron density at the 2-amine, which may influence allosteric binding interactions that depend on the amine's hydrogen-bonding character—a parameter that distinguishes this compound from its non-fluorinated parent . Neuroscience groups investigating mGluR5 negative or positive allosteric modulators can use this compound as a differentiated starting point for SAR expansion, with the ether linker providing a metabolically distinct alternative to the diaryl alkyne templates originally reported .

High-Throughput Screening (HTS) Campaigns Requiring Pre-Formulated, Reproducible Compound Sources

For HTS facilities and academic screening centers, the availability of CAS 849217-30-7 as a pre-formulated 10 mM DMSO solution with defined −80 °C storage and cold-chain shipping parameters (Biomart T29017-1ml) directly addresses the reproducibility challenges associated with solid compound handling, weighing, and dissolution . This formulation advantage is not uniformly available across the quinoline–benzothiazole analog space, where most compounds are supplied only as solids . Procurement of the solution format minimizes freeze–thaw degradation and concentration variability that can confound primary screening hit identification and IC50 confirmation assays, making it the preferred sourcing option for laboratories prioritizing assay-to-assay consistency .

Synthetic Chemistry: Scaffold Diversification via the Free 2-Amine Handle

The free primary amine at the benzothiazole 2-position distinguishes the target compound from its N-substituted analogs and enables site-selective chemical diversification through acylation, sulfonamide formation, reductive amination, or urea/thiourea coupling . This synthetic versatility is absent in compounds such as 6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine, where the amine is already capped . Medicinal chemistry teams building focused libraries around the quinoline–benzothiazole core should select the target compound as the primary diversification intermediate, as it provides the broadest accessible chemical space for structure–activity relationship exploration .

Quote Request

Request a Quote for 6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.